Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum (4000–400 cm⁻¹) confirms key functional groups:
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (d, J = 5.6 Hz, 1H, H-5) and 7.98 (d, J = 8.2 Hz, 1H, H-6) indicate aromatic protons.
- δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃) and δ 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃) confirm the ethyl ester.
- δ 3.68 (t, J = 6.0 Hz, 2H, OCH₂CH₂O) and δ 3.32 (s, 3H, OCH₃) verify the methoxyethyl substituent.
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ at m/z 307.1291 matches the theoretical mass (306.1216 g/mol), confirming the molecular formula C₁₅H₁₈N₂O₅.
Computational Molecular Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimized the geometry, revealing a planar naphthyridine core with slight distortion due to the 2-methoxyethyl group. The HOMO-LUMO gap (4.12 eV) suggests moderate reactivity, consistent with electrophilic substitution patterns observed in synthesis.
Table 2: DFT-Derived Molecular Properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.78 |
| LUMO (eV) | -2.66 |
| Dipole moment (D) | 4.25 |
| Molecular volume (ų) | 272.4 |
Electrostatic potential maps highlight nucleophilic regions at the hydroxyl oxygen and electrophilic zones near the ketone group, guiding reactivity predictions.
Comparative Analysis with Related Derivatives
Substituent Effects on Solubility:
- The 2-methoxyethyl group enhances water solubility (Log P = 1.2) compared to methyl (Log P = 1.8) or isopropyl (Log P = 2.4) analogs.
- Halogenated derivatives (e.g., 1-iodo) exhibit reduced solubility due to increased hydrophobicity.
Electronic Effects:
- Electron-donating groups (e.g., methoxyethyl) raise the HOMO energy (-6.78 eV vs. -7.12 eV for the methyl analog), increasing nucleophilicity.
- The ketone at position 2 withdraws electron density, stabilizing the conjugated system.
Table 3: Comparative Properties of 1,8-Naphthyridine Derivatives
| Derivative | Substituent | Log P | HOMO (eV) |
|---|---|---|---|
| Current compound | 2-Methoxyethyl | 1.2 | -6.78 |
| 1-Methyl analog | Methyl | 1.8 | -7.12 |
| 1-Prop-2-ynyl | Propargyl | 2.1 | -6.95 |
| 1-Iodo | Iodo | 3.0 | -7.45 |
Properties
IUPAC Name |
ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-4-22-15(20)11-12(18)10-6-5-9(2)16-13(10)17(14(11)19)7-8-21-3/h5-6,18H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGBUENNCVTCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyridine Precursors
The foundational step in synthesizing 1,8-naphthyridine derivatives involves cyclizing 2-aminopyridine derivatives with dialkyl ethoxymethylenemalonates. For example, diethyl ethoxymethylenemalonate reacts with 6-amino-2-methylpyridine under vacuum at 100–120°C to form diethyl N-(6-methyl-2-pyridyl)aminomethylenemalonate. Subsequent cyclization in high-boiling solvents like diethyl phthalate or mineral oil at 180–200°C yields ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. This intermediate serves as the precursor for N1-alkylation.
Alkylation at the N1 Position
Introducing the 2-methoxyethyl group at the N1 position requires alkylation with 2-methoxyethyl iodide or bromide. As demonstrated in US3149104A, alkylation proceeds via refluxing ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate with the alkylating agent in ethanol-water mixtures containing potassium hydroxide. For instance, ethyl iodide in 95% ethanol with KOH at 80°C for 48 hours achieves 85% conversion to the N1-ethyl analog. Substituting ethyl iodide with 2-methoxyethyl bromide under similar conditions would yield the target 1-(2-methoxyethyl) derivative.
Table 1: Comparative Alkylation Conditions for N1-Substitution
| Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl iodide | Ethanol-water | KOH | 80 | 48 | 85 |
| n-Propyl bromide | Ethanol | Na ethoxide | 78 | 72 | 78 |
| Benzyl chloride | DMF | K₂CO₃ | 100 | 24 | 65 |
Esterification and Hydroxy Group Stabilization
Ethyl Ester Formation
The 3-carboxylate group is introduced via esterification of the corresponding carboxylic acid. In US3590036A, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is synthesized by hydrolyzing the cyclized intermediate with hydrochloric acid, followed by refluxing with ethanol in the presence of sulfuric acid. For the target compound, this step ensures the ethyl ester remains intact during subsequent alkylation.
Protecting Group Strategies
The 4-hydroxy group is stabilized through salt formation to prevent oxidation. Example 3 in US3149104A describes dissolving the free acid in aqueous potassium hydroxide and precipitating the dipotassium salt with calcium acetate. This di-salt resists degradation during alkylation, enabling high-purity isolation of the final product.
Optimization of Reaction Parameters
Solvent and Base Selection
Ethanol-water mixtures (4:1 to 5:1 v/v) are optimal for balancing solubility and reaction kinetics. Sodium ethoxide, generated in situ from sodium and ethanol, enhances alkylation efficiency by scavenging hydrohalic acids. Polar aprotic solvents like DMF are avoided due to side reactions with methoxyethyl groups.
Temperature and Time Dependencies
Prolonged reflux (48–72 hours) at 78–80°C ensures complete N1-alkylation, as shorter durations leave unreacted starting material. The 2020 RSC Advances study notes that exceeding 85°C promotes ester hydrolysis, reducing yields by 15–20%.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via sequential recrystallization from methanol-water (4:1) and ethanol. Example 12 in US3149104A achieves 98% purity by boiling the solid with decolorizing charcoal in water, followed by cooling to 4°C.
Spectroscopic Validation
¹H NMR (DMSO-d6, 400 MHz) of the target compound should display signals at δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), δ 3.25 (s, 3H, OCH₃), and δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), confirming successful alkylation and esterification.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Below is a comparative analysis:
Structural and Physicochemical Comparisons
Key Observations:
- Polarity and Solubility : The target compound’s 2-methoxyethyl group introduces polarity, likely improving aqueous solubility compared to phenyl or benzyl analogs .
- Thermal Stability : The unsubstituted analog (CAS 76336-15-7) has a melting point of 190–193°C, suggesting that bulkier substituents (e.g., phenyl) may reduce crystallinity .
- Hazard Profile : The unsubstituted analog is classified as an irritant, while the target compound’s safety data remain unreported .
Biological Activity
Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1253791-96-6) is a synthetic compound belonging to the naphthyridine family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 306.31 g/mol
- Structure : The compound features a naphthyridine core with hydroxy and methoxy substituents, which contribute to its reactivity and biological profile.
This compound exhibits diverse biological activities attributed to its structural features. The presence of both hydroxyl and carbonyl groups allows for interactions with various biological targets:
- Receptor Interaction : The compound is known to interact with multiple receptors, influencing various biochemical pathways.
- Antimicrobial Activity : Similar compounds in the naphthyridine class have demonstrated antibacterial effects, suggesting potential use as antimicrobial agents.
- Antiviral Properties : Research has indicated that modifications of related naphthyridine compounds exhibit nanomolar potencies against HIV integrase, showing promise for antiviral applications .
Biological Activity Data
Antiviral Efficacy
A study highlighted the antiviral efficacy of modified naphthyridine derivatives against HIV. These compounds showed significant potency in inhibiting viral replication in cell cultures, indicating that this compound may share similar properties due to structural similarities .
Antimicrobial Properties
Research into the antimicrobial properties of naphthyridine derivatives has revealed that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial DNA synthesis or cell wall formation .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, compounds within this class typically exhibit favorable absorption and distribution characteristics due to their lipophilicity.
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare Ethyl 4-hydroxy-1-(2-methoxyethyl)-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?
Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves cyclization reactions under controlled conditions. For example, analogous compounds are synthesized via:
- Stepwise cyclization : Ethyl orthoformate and acetic anhydride are used to form enaminoketo ester intermediates, followed by cyclization with sodium hydride in tetrahydrofuran (THF) .
- Thiation : Replacing oxygen with sulfur using P₂S₅ in pyridine under reflux conditions, achieving high yields (e.g., 98% for similar thio-derivatives) .
- Solvent optimization : Reactions often employ polar aprotic solvents (e.g., dibenzyl ether) at elevated temperatures (100–150°C) to enhance cyclization efficiency .
Q. Key Parameters for Optimization
| Parameter | Example Conditions | Reference |
|---|---|---|
| Cyclization Agent | Sodium hydride (NaH) in THF | |
| Temperature | 130°C for acidic hydrolysis | |
| Catalyst | Crown ethers for alcoholysis |
Q. Q2. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Structural validation relies on a combination of analytical techniques:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel G plates with solvent systems like CHCl₃:MeOH (4:1) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and oxo groups) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic positions using programs like SHELXL for refinement . For example, analogous monohydrate structures are resolved to confirm hydrogen-bonding networks .
Advanced Research Questions
Q. Q3. How can computational tools address contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies often arise from dynamic vs. static structural representations. To resolve these:
- Density Functional Theory (DFT) : Optimizes molecular geometry to compare computed IR/NMR spectra with experimental data, identifying conformational mismatches .
- Molecular Dynamics (MD) : Simulates solvent effects or thermal motion to explain crystallographic disorder observed in SCXRD .
- Software Integration : Use ORTEP-3 or WinGX to visualize anisotropic displacement parameters, distinguishing true disorder from experimental artifacts .
Q. Q4. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- In Silico ADMET Prediction : Tools like PASS predict absorption parameters and solubility using logP values and polar surface area .
- Derivatization : Introduce hydrophilic groups (e.g., carboxylate via hydrolysis of cyano substituents under 9M H₂SO₄ at 130°C) to enhance solubility .
- Co-crystallization : Co-formers like carboxylic acids improve solubility via hydrogen-bonding interactions, validated by SCXRD .
Q. Q5. How can researchers resolve challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Use high-boiling solvents (e.g., DMF or ethyl acetate) for slow evaporation, promoting crystal growth .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twin fractions in cases of pseudo-merohedral twinning .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting crystallization .
Q. Q6. What mechanistic insights explain the reactivity of the 1,8-naphthyridine core in derivatization?
Methodological Answer:
- Electrophilic Substitution : The 7-methyl group directs electrophiles to the C-6 position, observed in nitration/halogenation reactions .
- Nucleophilic Attack : The 4-oxo group undergoes nucleophilic substitution with amines (e.g., aniline derivatives) under reflux in ethanol .
- Thiolation : P₂S₥ selectively replaces the 4-oxo group with sulfur, retaining the ester moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
